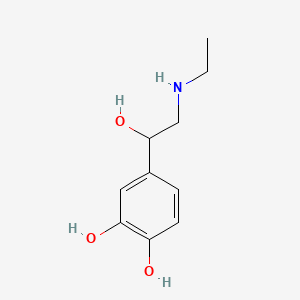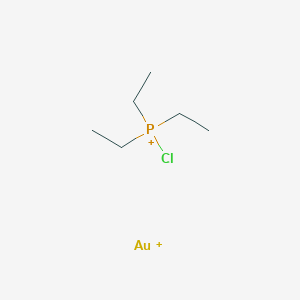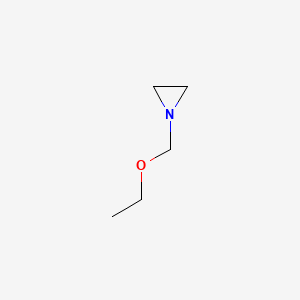
Ethyladrenaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyladrenaline, also known as ethylnorepinephrine, is a synthetic derivative of adrenaline (epinephrine). It is a catecholamine, which means it belongs to a class of compounds that function as hormones or neurotransmitters. This compound is structurally similar to adrenaline but has an ethyl group attached to its nitrogen atom. This modification can alter its pharmacological properties and its interaction with adrenergic receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyladrenaline typically involves the ethylation of norepinephrine. One common method is the reaction of norepinephrine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process often involves crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyladrenaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyladrenaline has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of catecholamines in different chemical reactions.
Biology: Investigated for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Explored for potential therapeutic uses, particularly in cardiovascular diseases and as a bronchodilator.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Ethyladrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors. It primarily targets beta-adrenergic receptors, leading to increased heart rate, myocardial contractility, and bronchodilation. The binding of this compound to these receptors activates adenylate cyclase, increasing cyclic AMP levels and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adrenaline (Epinephrine): A natural catecholamine with similar effects but a different pharmacokinetic profile.
Noradrenaline (Norepinephrine): Another natural catecholamine with a primary role in neurotransmission.
Isoprenaline (Isoproterenol): A synthetic catecholamine with a higher selectivity for beta-adrenergic receptors.
Uniqueness
Ethyladrenaline’s unique ethyl group modification provides it with distinct pharmacological properties compared to its analogs. This modification can influence its receptor binding affinity, duration of action, and metabolic stability, making it a valuable compound for specific therapeutic applications and research studies.
Eigenschaften
CAS-Nummer |
2947-00-4 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-[2-(ethylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10-14H,2,6H2,1H3 |
InChI-Schlüssel |
IYLZZNHDXBTZMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)


![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)

silane](/img/structure/B14752059.png)
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)


